The synthesis of Lexibulin involves several key steps that typically utilize various organic reactions to construct its complex structure. Although specific synthetic routes for Lexibulin dihydrochloride are not detailed in the search results, general methods for synthesizing similar compounds often include:
Technical details regarding specific reagents or conditions used in the synthesis of Lexibulin dihydrochloride were not explicitly provided in the available literature.
The molecular structure of Lexibulin dihydrochloride features a complex arrangement conducive to its biological activity. The compound includes multiple nitrogen atoms and functional groups that facilitate interactions with tubulin proteins.
The precise three-dimensional conformation of Lexibulin is crucial for its function as a microtubule inhibitor, allowing it to bind effectively to tubulin and interfere with microtubule dynamics .
Lexibulin dihydrochloride primarily functions through its interaction with tubulin, leading to significant alterations in cellular processes:
Technical details regarding specific reaction mechanisms or pathways were not extensively covered in the search results.
The mechanism by which Lexibulin exerts its effects involves several key processes:
Data from studies indicate that Lexibulin shows potent cytotoxicity across various cancer cell lines with IC50 values ranging from 10 nM to 100 nM .
Lexibulin dihydrochloride exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery as a therapeutic agent.
Lexibulin dihydrochloride is primarily investigated for its applications in cancer treatment:
The ongoing research into Lexibulin aims to further elucidate its efficacy and safety profile in clinical settings, potentially expanding its use in oncology.
Lexibulin dihydrochloride (CYT-997 dihydrochloride) binds with high specificity to the colchicine-binding domain (CBD) located on β-tubulin subunits. This domain resides at the intradimer interface between α- and β-tubulin heterodimers, where ligand binding sterically prevents the curved-to-straight conformational transition essential for microtubule assembly. The compound exhibits nanomolar affinity for β-tubulin, with inhibition constants (IC50) of 10–100 nM across various cancer cell lines, positioning it among the most potent CBD agents [1] [8]. This affinity is attributed to complementary structural interactions:
Table 1: Structural Determinants of Lexibulin Dihydrochloride-Tubulin Binding
| Structural Element | Target Residues | Interaction Type | Functional Consequence |
|---|---|---|---|
| Aminopyrrole core | Thrα179, Alaα180 | Hydrogen bonding | Disrupts tubulin dimer straightening |
| 3,4,5-Trimethoxyphenyl | Leuβ248, Leuβ255 | Hydrophobic packing | Stabilizes curved tubulin conformation |
| Chlorophenyl group | Lysβ254, Asnβ101 | π-H stacking | Inhibits GTP hydrolysis interface |
The binding energy of Lexibulin dihydrochloride to the CBD, as determined by molecular docking simulations, ranges from -9.4 to -10.2 kcal/mol, reflecting strong complex stability [6]. This affinity surpasses classical CBD agents like colchicine (-5.3 kcal/mol) and approaches that of combretastatin A-4 (CA-4) (-10.1 kcal/mol) [7].
Lexibulin dihydrochloride exerts concentration-dependent effects on microtubule integrity, transitioning from reversible dynamic suppression to irreversible depolymerization:
Table 2: Temporal and Concentration Effects on Microtubule Dynamics
| Concentration | Timeframe | Microtubule Phenotype | Downstream Effects |
|---|---|---|---|
| 10–50 nM | 1–2 hours | Plus-end destabilization, reduced growth rates | Reversible cell rounding |
| 80–160 nM | 6–24 hours | Network fragmentation, perinuclear aggregation | Irreversible G2/M arrest (43% cells) |
| >160 nM | >24 hours | Complete depolymerization | ROS-mediated apoptosis, autophagy |
Among CBD-targeting agents, Lexibulin dihydrochloride demonstrates distinct advantages in binding kinetics and resistance profiles relative to classical inhibitors:
Table 3: Comparative Profile of Colchicine-Site Inhibitors
| Parameter | Lexibulin Dihydrochloride | Combretastatin A-4 | Colchicine | ABT-751 |
|---|---|---|---|---|
| Tubulin polymerization IC50 | 10–100 nM | 1–30 nM | 1–2 µM | 1.2 µM |
| Pgp substrate | No | No | Yes | No |
| βIII-tubulin sensitivity | None | None | Moderate | Low |
| Binding energy (kcal/mol) | -9.4 to -10.2 | -10.1 | -5.3 | -7.8 |
| Key binding residues | Thrα179, Leuβ255 | Thrα179, Alaβ316 | Cysβ241, Leuβ248 | Asnβ101, Lysβ254 |
Structurally, Lexibulin dihydrochloride shares the 3,4,5-trimethoxyphenyl pharmacophore critical for CBD anchoring but differs from classical CBSIs through its aminopyrrole core. This moiety enables dual hydrogen bonding with tubulin residues (Thrα179 and Alaα180), a feature absent in colchicine and partially replicated in ABI derivatives [6]. Molecular dynamics simulations confirm that this interaction stabilizes the ligand-tubulin complex 40% longer than CA-4, explaining its sustained suppression of microtubule regrowth [3] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6